Kdm5A-IN-1 was identified through high-throughput screening of chemical libraries aimed at finding compounds that inhibit KDM5A's demethylase activity. The compound belongs to a class of small molecules specifically designed to target the catalytic pocket of KDM5A, demonstrating selective inhibition over other members of the KDM family .
The synthesis of Kdm5A-IN-1 typically involves several steps, including:
For example, one study described the synthesis of Kdm5A-IN-1 using a series of reactions that included the formation of key intermediates followed by cyclization to achieve the final product .
The molecular structure of Kdm5A-IN-1 reveals several important features:
Data from structural studies indicate that Kdm5A-IN-1 fits well into the catalytic pocket, forming crucial hydrogen bonds and hydrophobic interactions with amino acid residues within KDM5A .
Kdm5A-IN-1 primarily acts through competitive inhibition, where it binds to the active site of KDM5A, preventing substrate access. The mechanism involves:
Experimental assays have shown that Kdm5A-IN-1 effectively inhibits demethylation in vitro, as evidenced by decreased levels of H3K4me2/3 in treated cell lysates .
The mechanism by which Kdm5A-IN-1 exerts its effects involves:
Data from cellular assays indicate that treatment with Kdm5A-IN-1 results in altered expression profiles for genes regulated by KDM5A, demonstrating its potential as a therapeutic agent .
Kdm5A-IN-1 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological systems and therapeutic development .
Kdm5A-IN-1 has several scientific applications, particularly in cancer research:
Histone lysine methylation is a dynamic epigenetic modification regulating chromatin accessibility and gene expression. The KDM5 (JARID1) subfamily of Fe(II)- and α-ketoglutarate (αKG)-dependent dioxygenases specifically catalyzes the removal of transcriptionally activating di- and tri-methyl marks from histone H3 lysine 4 (H3K4me2/me3). This demethylation represses gene transcription, positioning KDM5 enzymes as critical regulators of cellular differentiation, development, and disease pathogenesis [2] [5] [9]. Dysregulation of H3K4 methylation landscapes contributes to malignancies, making targeted inhibition of KDM5 enzymes, particularly KDM5A, a promising therapeutic strategy [6] [8].
KDM5A (JARID1A/RBP2) is distinguished by a multi-domain architecture:
Unlike KDM5C/5D (X/Y-linked), KDM5A localizes to autosomes (human Chr 12p13.33) and contains a third PHD domain, enhancing its regulatory complexity [6] [9] [10]. KDM5A demethylates H3K4me2/3 with high catalytic efficiency (kcat ~2–3 min−1; Km for αKG = 6–10 μM) [4].
H3K4me3 enrichment at promoters correlates with active transcription. KDM5A-mediated erasure of these marks establishes repressive chromatin states:
Table 1: KDM5A Functional Domains and Roles
Domain | Residues (Human) | Function | Biological Impact |
---|---|---|---|
JmjN | 25–59 | Stabilizes JmjC domain | Essential for catalytic activity |
ARID | 85–170 | Binds DNA (CCGCCC) | Target gene localization |
PHD1 | 295–343 | Reads H3K4me0; allosterically activates demethylase | Enhances enzymatic activity |
PHD3 | 1164–1215 | Binds H3K4me3 | Recruitment to active promoters |
JmjC | 470–586 | Catalytic center; binds Fe(II)/αKG | H3K4me2/me3 demethylation |
C5HC2 Zinc Finger | 679–729 | Structural integrity | Protein stability and complex formation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7